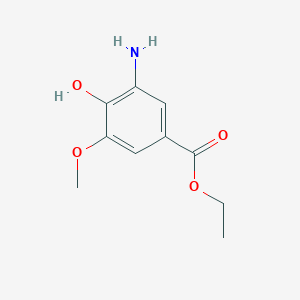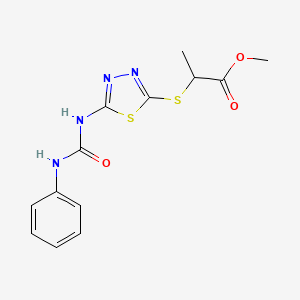
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a chemical compound that has gained significant attention in scientific research. The compound is a thiadiazole derivative that possesses potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The synthesis of this compound has been studied extensively, and its mechanism of action has been investigated in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate and related compounds have been studied for their anticancer properties. A novel series of thiadiazole derivatives have shown potent anticancer activity, particularly against Hepatocellular carcinoma cell lines (HepG-2), highlighting the structure-activity relationships critical for their efficacy (Gomha et al., 2017). These findings suggest the potential of such compounds in the development of new anticancer drugs.
Diuretic Activity
Research has also focused on the diuretic activity of substituted 1,3,4-thiadiazoles. These compounds, including derivatives similar to this compound, have demonstrated an increase in urinary excretion of both water and electrolytes in Swiss albino mice, indicating their potential as diuretic agents (Ergena et al., 2022).
Synthesis and Characterization
The compound and its derivatives have been subjects of synthetic and characterization studies to understand their chemical properties better. For instance, microwave irradiation has been employed for the expeditious synthesis of methyl 5-(2-amino 4-arylthiazolyl) acetates, showcasing efficient methods for preparing thiazole derivatives (Attimarad & Mohan, 2007). These synthesis techniques are crucial for developing pharmaceuticals and understanding the structural foundations of their biological activities.
Antioxidant and Protective Effects
Further studies have explored the antioxidant activities of benzothiazole derivatives, suggesting their role in inactivating reactive chemical species. Such properties indicate the therapeutic potential of these compounds in managing conditions caused by oxidative stress (Cabrera-Pérez et al., 2016). This research area opens avenues for developing treatments for diseases where oxidative damage is a contributing factor.
Vasodilator Activity
The vasodilator activity of some 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which shares structural similarities with the compound , has been examined, revealing their potential in managing hypertension through a direct relaxant effect on vascular smooth muscle (Turner et al., 1988).
Eigenschaften
IUPAC Name |
methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8(10(18)20-2)21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGJWAGOFBGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



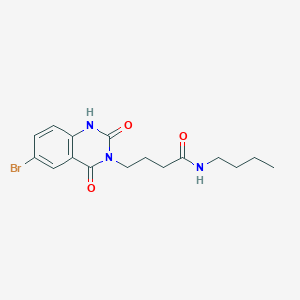

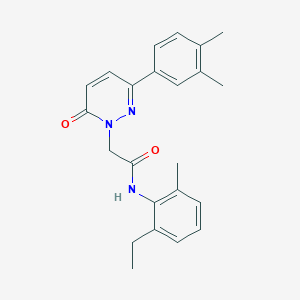


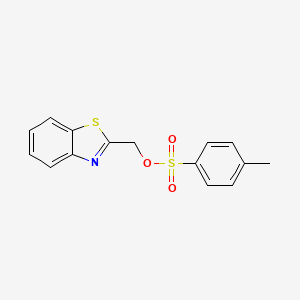
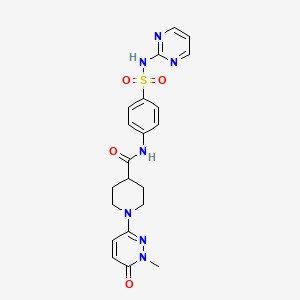
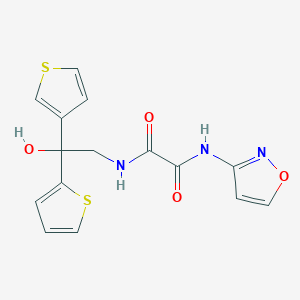
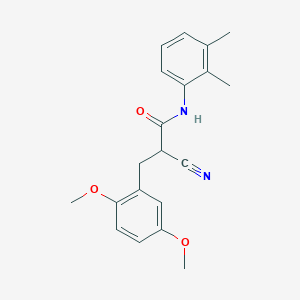
![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)
